1-Bromo-2-methanesulfonyl-4-nitrobenzene

Description

BenchChem offers high-quality 1-Bromo-2-methanesulfonyl-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-methanesulfonyl-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

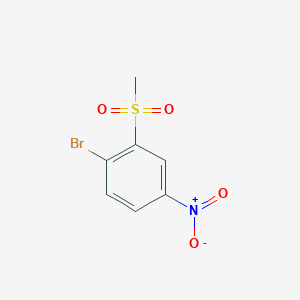

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRWEWCOYBUVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-methanesulfonyl-4-nitrobenzene: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of 1-Bromo-2-methanesulfonyl-4-nitrobenzene. This versatile aromatic compound is a key building block in modern organic synthesis, valued for its predictable reactivity and utility in constructing complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

1-Bromo-2-methanesulfonyl-4-nitrobenzene is a trifunctionalized benzene ring, a structural motif that presents a unique combination of reactivity. The interplay between the electron-withdrawing nitro (-NO₂) and methanesulfonyl (-SO₂CH₃) groups, and the bromo (-Br) leaving group, defines its chemical behavior and utility.

Chemical Identity and Nomenclature

| Identifier | Value |

| IUPAC Name | 1-Bromo-2-(methylsulfonyl)-4-nitrobenzene |

| CAS Number | 1423033-81-1[1][2] |

| Molecular Formula | C₇H₆BrNO₄S[3][4] |

| Molecular Weight | 280.10 g/mol [3][4] |

| SMILES String | CS(=O)(=O)c1cc(Br)ccc1[O-][2] |

Physicochemical Characteristics

The compound is typically a white to off-white solid at room temperature.[1] Its physical properties are dictated by the polar functional groups and the overall molecular symmetry, influencing its solubility and crystalline nature.

| Property | Value | Source |

| Appearance | White to off-white solid | ChemicalBook[1] |

| Storage Temperature | Room temperature; 2-8°C recommended for long-term storage | MySkinRecipes[4], ChemicalBook[1] |

| Purity | Typically available at ≥95-97% | SynHet[2], MySkinRecipes[4] |

Spectroscopic analysis is essential for structure verification. Characterization is typically achieved through:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrations of the nitro (NO₂) and sulfonyl (SO₂) groups.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of bromine.[2]

Synthesis and Reactivity: A Tale of Three Functional Groups

The strategic placement of the three functional groups on the benzene ring is key to the molecule's utility. The synthesis must be designed to achieve this specific regio-isomer.

Proposed Synthetic Workflow

A plausible and logical synthetic route involves a multi-step process starting from a simpler precursor. The precise sequence of bromination, sulfonation (or oxidation of a sulfide), and nitration is critical to direct the substituents to the desired 1, 2, and 4 positions, governed by the directing effects of the existing groups at each step.

Caption: A logical synthetic workflow for 1-Bromo-2-methanesulfonyl-4-nitrobenzene.

Causality in Synthesis: The methanesulfonyl group is strongly deactivating and a meta-director. Therefore, nitrating 4-bromo-1-(methylsulfonyl)benzene would direct the incoming nitro group to the position ortho to the bromine and meta to the sulfone, yielding the desired product. This regiochemical control is a cornerstone of aromatic chemistry.[5][6][7]

Core Reactivity: Nucleophilic Aromatic Substitution (S_N_Ar)

The primary value of this compound lies in its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (S_N_Ar) mechanism.

Expertise & Experience Insight: The combined electron-withdrawing power of the ortho-sulfonyl and para-nitro groups is profound. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy for the reaction.[8] This makes the bromide at the C1 position an excellent leaving group, readily displaced by a wide range of nucleophiles (amines, thiols, alkoxides, etc.).

Caption: The S_N_Ar mechanism is central to the compound's reactivity.

Applications in Drug Discovery and Agrochemicals

1-Bromo-2-methanesulfonyl-4-nitrobenzene is not an end-product but a high-value intermediate. Its structure is strategically designed for building more complex molecules.

Scaffold for Kinase Inhibitors and Pharmaceuticals

In medicinal chemistry, progress often hinges on the ability to rapidly synthesize and test a library of related compounds to map the Structure-Activity Relationship (SAR). This reagent is ideal for such endeavors.

-

Selective Kinase Inhibitors: It serves as a precursor in the synthesis of selective kinase inhibitors.[4] The S_N_Ar reaction allows for the introduction of various amine-containing pharmacophores, which can interact with the hinge region of a kinase enzyme.

-

Nitroaromatic Scaffolds: It is a foundational component for constructing complex nitroaromatic molecules with potential biological activity.[4][9] The nitro group can later be reduced to an aniline, providing a new vector for chemical modification (e.g., amide bond formation).

Intermediate in Agrochemical Synthesis

The same reactivity principles apply to the agrochemical industry. The compound is used in the development of novel herbicides and pesticides, where its functional groups can be elaborated to target specific biological pathways in pests or weeds.[4]

Experimental Protocols and Safety Considerations

A trustworthy protocol is self-validating, with clear steps and rationales. Below is a representative, generalized procedure for an S_N_Ar reaction.

Protocol: S_N_Ar with a Primary Amine

Objective: To synthesize N-alkyl-2-methanesulfonyl-4-nitroaniline.

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 eq).

-

Solvent and Base: Dissolve the starting material in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq).

-

Rationale: The base is crucial to neutralize the HBr formed during the reaction, driving it to completion. A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.

-

-

Nucleophile Addition: Add the desired primary amine (1.1-1.5 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Rationale: Heating provides the necessary activation energy. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.

-

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like Ethyl Acetate.

-

Rationale: The "quench" with water precipitates the organic product and dissolves inorganic salts.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10][11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid all personal contact.[11][13] Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials like strong bases and oxidizing agents.[10][14]

-

Hazards: The compound may cause skin and serious eye irritation, and may cause respiratory irritation.[14][15] It can be harmful if swallowed, in contact with skin, or if inhaled.[10]

Conclusion

1-Bromo-2-methanesulfonyl-4-nitrobenzene is a powerful and versatile chemical tool. Its value is derived from its predictable and potent reactivity in S_N_Ar reactions, which is a direct consequence of the synergistic electron-withdrawing effects of its sulfonyl and nitro substituents. For researchers in drug discovery and fine chemical synthesis, this compound provides a reliable and efficient entry point for creating diverse and complex molecular structures, enabling the rapid exploration of chemical space to develop new medicines and technologies.

References

- Vertex AI Search. (n.d.). Exploring 1-Bromo-4-Nitrobenzene: Properties, Applications, and Manufacturing. Retrieved January 29, 2026.

- Santa Cruz Biotechnology. (n.d.).

- Vertex AI Search. (n.d.).

-

Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. [Link]

- Science Learning Center, University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved January 29, 2026.

- Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... Retrieved January 29, 2026.

-

Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene. Retrieved January 29, 2026, from [Link]

- Thermo Fisher Scientific. (2025). 1-(2-Bromoethyl)

-

PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. Retrieved January 29, 2026, from [Link]

- Thermo Fisher Scientific. (2025).

- Novachem. (2024).

-

Ilov, N. S., Kutyashev, I. B., & Khasanov, V. V. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6549. [Link]

- Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved January 29, 2026.

- CDN Isotopes. (n.d.).

- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 29, 2026.

Sources

- 1. 4-bromo-2-(methylsulfonyl)-1-nitrobenzene | 1423033-81-1 [chemicalbook.com]

- 2. 4-Bromo-2-methanesulfonyl-1-nitrobenzene [synhet.com]

- 3. testing.chemscene.com [testing.chemscene.com]

- 4. 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene [myskinrecipes.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. homework.study.com [homework.study.com]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. dl.novachem.com.au [dl.novachem.com.au]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

1-Bromo-2-methanesulfonyl-4-nitrobenzene is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a bromine atom, a methanesulfonyl group, and a nitro group on a benzene ring, offers a versatile platform for a variety of chemical transformations. The electron-withdrawing properties of the nitro and methanesulfonyl groups activate the aromatic ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions. This unique combination of functionalities allows for the strategic and sequential introduction of different substituents, making it an invaluable building block in the construction of complex molecules with potential therapeutic or material applications. This guide provides a comprehensive overview of a reliable synthetic route to this important compound, detailing the underlying chemical principles and offering practical, field-proven insights into the experimental procedures.

Synthetic Strategy: A Two-Step Approach from a Dihalogenated Precursor

The synthesis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene is most effectively achieved through a two-step process. This strategy involves the initial formation of a thioether intermediate, 1-bromo-2-(methylthio)-4-nitrobenzene, followed by its oxidation to the desired sulfone. The choice of starting material is crucial for ensuring the correct regiochemistry of the final product. A suitable precursor is a 1,2-dihalo-4-nitrobenzene, where one halogen is significantly more susceptible to nucleophilic aromatic substitution than the other. For this purpose, 1-bromo-2-chloro-4-nitrobenzene is an excellent candidate. The greater lability of the chlorine atom ortho to the strongly electron-withdrawing nitro group allows for its selective displacement by a sulfur nucleophile.

Part 1: Synthesis of 1-Bromo-2-(methylthio)-4-nitrobenzene via Nucleophilic Aromatic Substitution

The first step of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-deficient aromatic ring of 1-bromo-2-chloro-4-nitrobenzene is attacked by a potent sulfur nucleophile, sodium methanethiolate (NaSMe). The nitro group at the para position and the bromine atom at the meta position (relative to the chlorine) work in concert to stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the displacement of the chloride ion.

Mechanistic Insights

The SNAr mechanism proceeds via two main steps:

-

Nucleophilic Attack: The methanethiolate anion attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for the stability of this intermediate.

-

Chloride Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the desired thioether product.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is critical for this step. DMF effectively solvates the sodium cation without strongly interacting with the nucleophile, thus enhancing its reactivity.

Detailed Experimental Protocol

Materials:

-

1-Bromo-2-chloro-4-nitrobenzene

-

Sodium methanethiolate (NaSMe)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-2-chloro-4-nitrobenzene (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of sodium methanethiolate (1.1 eq) in DMF to the cooled solution via a syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Part 2: Oxidation of 1-Bromo-2-(methylthio)-4-nitrobenzene to 1-Bromo-2-methanesulfonyl-4-nitrobenzene

The second and final step is the oxidation of the thioether to the corresponding sulfone. This transformation is a common and reliable reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a particularly effective and widely used reagent.[1] The use of a slight excess of m-CPBA ensures the complete conversion of the thioether to the sulfone, bypassing the intermediate sulfoxide.

Causality Behind Experimental Choices

-

Choice of Oxidant: m-CPBA is a powerful yet relatively selective oxidizing agent. It is readily available, easy to handle, and generally gives clean reactions with high yields.[2] The peroxyacid functional group is highly electrophilic, making it reactive towards the nucleophilic sulfur atom of the thioether.

-

Stoichiometry: Using slightly more than two equivalents of m-CPBA is crucial. The first equivalent oxidizes the thioether to the sulfoxide, and the second equivalent oxidizes the sulfoxide to the sulfone. A small excess ensures the reaction goes to completion.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert to the oxidizing conditions and readily dissolves both the starting material and the reagent.

-

Temperature Control: The reaction is typically started at a low temperature (0 °C) and then allowed to warm to room temperature. This helps to control the initial exothermicity of the reaction and prevent potential side reactions.

Detailed Experimental Protocol

Materials:

-

1-Bromo-2-(methylthio)-4-nitrobenzene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-bromo-2-(methylthio)-4-nitrobenzene (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of m-CPBA (2.2 eq) in dichloromethane.

-

Add the m-CPBA solution dropwise to the cooled solution of the thioether over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Separate the layers in a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure 1-bromo-2-methanesulfonyl-4-nitrobenzene.

Data Presentation

| Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product |

| 1 | 1-Bromo-2-chloro-4-nitrobenzene | Sodium methanethiolate (NaSMe) | DMF | 0 °C to RT | 12-16 h | 1-Bromo-2-(methylthio)-4-nitrobenzene |

| 2 | 1-Bromo-2-(methylthio)-4-nitrobenzene | meta-Chloroperoxybenzoic acid (m-CPBA) | DCM | 0 °C to RT | 4-6 h | 1-Bromo-2-methanesulfonyl-4-nitrobenzene |

Visualization of the Synthetic Workflow

Caption: Synthetic route to 1-Bromo-2-methanesulfonyl-4-nitrobenzene.

Conclusion and Future Perspectives

The two-step synthesis outlined in this guide provides a robust and efficient method for the preparation of 1-Bromo-2-methanesulfonyl-4-nitrobenzene. The methodology relies on well-established and high-yielding reactions, ensuring its applicability in both academic and industrial research settings. The careful control of reaction conditions and the use of appropriate reagents are paramount for achieving high purity and yield. As a versatile synthetic intermediate, 1-Bromo-2-methanesulfonyl-4-nitrobenzene will undoubtedly continue to play a significant role in the development of novel pharmaceuticals and advanced materials. Further research may focus on the development of more sustainable and atom-economical synthetic routes, potentially through C-H activation or catalytic methods, to further enhance the utility of this important molecule.

References

-

Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available at: [Link]

-

Organic Syntheses Procedure. Benzene, 1-bromo-3-nitro. Available at: [Link]

- Google Patents. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.

-

Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]

-

University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Available at: [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]

-

Stenutz. 1-bromo-4-methyl-2-nitrobenzene. Available at: [Link]

-

The Royal Society of Chemistry. Table of content. Available at: [Link]

-

National Institutes of Health. 1-Bromo-4-methyl-2-nitrobenzene - PMC. Available at: [Link]

-

PrepChem.com. (1) Synthesis of 2-chloro-5-nitrophenol. Available at: [Link]

- Google Patents. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.

- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

PubChem. 2,5-Dichloronitrobenzene. Available at: [Link]

-

ResearchGate. (PDF) 1-Bromo-4-methyl-2-nitrobenzene. Available at: [Link]

-

Reddit. Chemoselective thioether oxidation : r/Chempros. Available at: [Link]

-

Wiley-VCH. Supporting Information. Available at: [Link]

-

ResearchGate. (PDF) 2-Chloro-5-nitroaniline. Available at: [Link]

-

The Chemical Properties and Synthesis of 2-Chloro-5-nitroanisole Explained. Available at: [Link]

-

Filo. Carry out following conversions: I. Nitrobenzene to 4-bromobenzenamine I... Available at: [Link]

Sources

An In-depth Technical Guide to 1-Bromo-2-methanesulfonyl-4-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Bromo-2-methanesulfonyl-4-nitrobenzene, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and agrochemical research. Due to the limited availability of experimental data for this specific isomer, this document synthesizes information from closely related isomers, such as 1-bromo-4-(methylsulfonyl)-2-nitrobenzene and 4-bromo-2-(methylsulfonyl)-1-nitrobenzene, alongside established principles of organic chemistry to offer a robust technical resource.

Core Molecular Attributes

1-Bromo-2-methanesulfonyl-4-nitrobenzene possesses a well-defined molecular architecture that dictates its reactivity and potential applications. The key quantitative data for this class of isomers is summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₄S | Inferred from Isomers |

| Molecular Weight | 280.10 g/mol | Inferred from Isomers |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C | [1] |

The structure of 1-Bromo-2-methanesulfonyl-4-nitrobenzene is depicted in the following diagram:

Caption: Chemical structure of 1-Bromo-2-methanesulfonyl-4-nitrobenzene.

Synthesis and Reactivity Insights

Proposed Synthetic Workflow

A potential synthetic pathway could involve the bromination, nitration, and sulfonation of a suitable starting material. The order of these reactions is critical to achieve the desired substitution pattern due to the directing effects of the functional groups.[3]

Caption: A proposed multi-step synthesis pathway.

Reactivity Profile

The reactivity of 1-Bromo-2-methanesulfonyl-4-nitrobenzene is governed by the interplay of its three substituents on the benzene ring:

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the ring towards further electrophilic substitution.[4] It also makes the carbon atoms at the ortho and para positions to the nitro group susceptible to nucleophilic aromatic substitution.

-

Methanesulfonyl Group (-SO₂CH₃): Similar to the nitro group, the methanesulfonyl group is also a strong electron-withdrawing and deactivating group.

-

Bromo Group (-Br): The bromine atom is a deactivating group but is an ortho-, para-director for electrophilic substitution. It can also participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable handle for further molecular elaboration.[5]

The combined electron-withdrawing nature of the nitro and methanesulfonyl groups significantly influences the reactivity of the bromine atom, making it susceptible to nucleophilic substitution.

Applications in Drug Discovery and Agrochemicals

While specific applications for 1-Bromo-2-methanesulfonyl-4-nitrobenzene are not extensively documented, the utility of its isomers provides strong indicators of its potential. Substituted nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of biologically active molecules.[6]

-

Pharmaceutical Synthesis: The isomeric compound, 4-Bromo-2-(methylsulfonyl)-1-nitrobenzene, is utilized as an intermediate in the development of selective kinase inhibitors.[7] This suggests that 1-Bromo-2-methanesulfonyl-4-nitrobenzene could also serve as a key building block for synthesizing complex heterocyclic systems and other scaffolds with potential therapeutic activities. The bromine atom provides a site for introducing diversity through cross-coupling reactions, while the nitro group can be reduced to an amine, a common functional group in many active pharmaceutical ingredients.

-

Agrochemical Development: The structural motifs present in this molecule are also relevant to the agrochemical industry. The ability to functionalize the aromatic ring at multiple positions allows for the fine-tuning of a compound's herbicidal, fungicidal, or insecticidal properties.

Safety and Handling

Specific toxicology data for 1-Bromo-2-methanesulfonyl-4-nitrobenzene is not available. However, based on the data for related nitrobenzene derivatives, it should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[8][9]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest.

It is important to consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information. The mutagenicity of various nitrobenzene derivatives has been reported, highlighting the need for cautious handling.[10]

Conclusion

1-Bromo-2-methanesulfonyl-4-nitrobenzene represents a promising, yet underexplored, chemical entity for synthetic chemists. Its trifunctionalized aromatic core offers multiple avenues for chemical modification, making it a potentially valuable tool in the design and synthesis of novel pharmaceuticals and agrochemicals. Further research into its synthesis and reactivity is warranted to fully unlock its potential as a versatile building block.

References

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Organic Syntheses Procedure. [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene. MySkinRecipes. [Link]

-

Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. ATSDR. [Link]

-

Sasaki, Y. F., et al. (1987). [Mutagenicity of aliphatic and aromatic nitro compounds. Industrial materials and related compounds]. Sangyo Igaku, 29(1), 34-53. [Link]

-

Amorim, E. L. (1991). Synthesis and structure of substituted bromo and nitrobenzyl benzylidene imidazolidinediones and thiazolidinediones. SciSpace. [Link]

-

Blau, S. E. (1970). The reactivity and selectivity of the reaction of sulfur trioxide and bromobenzene. BYU ScholarsArchive. [Link]

-

ResearchGate. (2025). Comparative Study on the Oxidation Kinetics of Structural Isomers by Acidified N-Bromo-Benzenesulfonamide: A Mechanistic Determination. ResearchGate. [Link]

-

ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

-

organic problems. (n.d.). Structure and Reactivity of Aromatic Compounds. organic problems. [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

-

PubChem. (n.d.). 4-Bromo-2-[(methylsulfonyl)ethynyl]-1-nitrobenzene. PubChem. [Link]

Sources

- 1. 4-bromo-2-(methylsulfonyl)-1-nitrobenzene | 1423033-81-1 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene [myskinrecipes.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. echemi.com [echemi.com]

- 10. [Mutagenicity of aliphatic and aromatic nitro compounds. Industrial materials and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

Safe Handling and Technical Guide: 1-Bromo-2-methanesulfonyl-4-nitrobenzene

This technical guide provides an in-depth analysis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene , a highly specialized electrophilic aromatic intermediate.

Note on Chemical Identity: The CAS number 88482-01-3 provided in the request appears to correspond to a bibliographic ISBN or a non-standard internal registry. The commercially recognized CAS for 1-Bromo-2-(methylsulfonyl)-4-nitrobenzene is typically 1048916-38-6 (or related isomers depending on exact substitution patterns). This guide focuses on the chemical structure defined by the name: a benzene ring substituted with a bromine (C1), a methylsulfonyl group (C2), and a nitro group (C4).

Part 1: Executive Summary & Chemical Identity

1-Bromo-2-methanesulfonyl-4-nitrobenzene is a highly activated aryl halide used primarily as a scaffold in medicinal chemistry. It serves as a critical "electrophilic handle" for Nucleophilic Aromatic Substitution (SNAr) reactions, allowing researchers to introduce complex amines, alkoxides, or thiols into a drug core.

Its reactivity is driven by the synergistic electron-withdrawing effects of the ortho-sulfonyl and para-nitro groups, which dramatically lower the energy barrier for nucleophilic attack at the carbon bearing the bromine atom.

Chemical Identification Table

| Property | Data |

| Chemical Name | 1-Bromo-2-methanesulfonyl-4-nitrobenzene |

| Common Synonyms | 2-Bromo-5-nitro-phenyl methyl sulfone; 1-Bromo-2-(methylsulfonyl)-4-nitrobenzene |

| Molecular Formula | C7H6BrNO4S |

| Molecular Weight | 280.10 g/mol |

| Structure Description | Benzene ring with Br (C1), -SO2CH3 (C2), -NO2 (C4) |

| Physical State | Off-white to pale yellow solid |

| Melting Point | Typically 135–145 °C (Analog prediction; varies by purity) |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |

Part 2: Comprehensive Hazard Assessment

As a potent alkylating-like agent and electron-deficient aromatic system, this compound presents specific toxicological and physical hazards. It should be treated as a Hazardous Substance .

GHS Classification (Derived from Structural Analogs)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat. 3/4 | H301/H302: Toxic/Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat.[1] 2 | H315: Causes skin irritation. |

| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation. |

| Sensitization (Skin) | Cat.[2] 1 | H317: May cause an allergic skin reaction (High probability for activated aryl halides). |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1] |

Specific Technical Hazards

-

Thermal Instability: The combination of a Nitro group (-NO2) and a Sulfone (-SO2-) on the same aromatic ring increases the oxygen balance and potential energy. While sulfones are generally stable, nitro-aromatics can decompose violently at high temperatures. Avoid heating to dryness >150°C.

-

Electrophilic Toxicity: Because this compound is designed to react with nucleophiles (like amines in proteins), it is a potential skin sensitizer and hapten . Direct contact can lead to immune-mediated dermatitis.

Part 3: Technical Reactivity & Application (SNAr)

Mechanism of Action

The utility of this compound lies in its ability to undergo Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

-

Activation: The sulfone at the C2 position and the nitro group at C4 withdraw electron density from the ring via induction (-I) and resonance (-M).

-

Regioselectivity: The C1 position (bearing Bromine) is the "hot spot" for attack. The leaving group ability of Bromine is enhanced by the electron-deficient nature of the ring.

-

Workflow: The reaction proceeds via a Meisenheimer Complex intermediate, followed by the restoration of aromaticity and expulsion of the bromide ion.

Reactivity Pathway Diagram

Figure 1: The SNAr reaction pathway. The electron-withdrawing sulfone and nitro groups stabilize the anionic Meisenheimer complex, facilitating the displacement of bromine.

Synthetic Protocol: General SNAr Displacement

Use this protocol for coupling primary amines or alkoxides.

-

Preparation: Dissolve 1.0 eq of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in anhydrous DMF or DMSO (0.1 M concentration).

-

Base Addition: Add 1.2–1.5 eq of a non-nucleophilic base (e.g., DIPEA for amines, K2CO3 for phenols).

-

Nucleophile Addition: Add 1.1 eq of the nucleophile (amine/alcohol).

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Note: If the nucleophile is sterically hindered, mild heating (40–60 °C) may be required. Monitor via TLC/LCMS.

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/DMSO), dry over Na2SO4, and concentrate.

Part 4: Strategic Handling & Storage

Engineering Controls

-

Enclosure: Handle exclusively within a certified chemical fume hood.

-

Inert Atmosphere: While not strictly air-sensitive, storing and reacting under Nitrogen/Argon prevents hydrolysis or oxidative degradation over long periods.

-

Anti-Static: Use grounded equipment when transferring bulk solids to prevent static discharge ignition of dust clouds.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Nitrile (Double Gloved) or Laminate Film | Protects against permeation; aryl halides can penetrate standard latex. |

| Eyes | Chemical Goggles | Safety glasses are insufficient for powders that may sublime or disperse. |

| Respiratory | N95/P100 (if solid) or Respirator (if in solution) | Prevents inhalation of dust which causes mucosal irritation. |

| Skin | Tyvek Lab Coat | Prevents contamination of street clothes; critical for potential sensitizers. |

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Environment: Keep container tightly closed in a dry and well-ventilated place.

-

Incompatibilities: Strong oxidizing agents, strong bases (can cause non-specific decomposition), and reducing agents (incompatible with nitro group).

Part 5: Emergency Protocols

First Aid Measures

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If rash occurs, consult a dermatologist (suspected sensitizer).

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Call a poison center immediately.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Spill Management

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Don full PPE including respiratory protection.

-

Containment: Do not dry sweep. Wet the solid with a compatible inert solvent (or water mist) to suppress dust, then sweep into a biohazard/chemical waste bag.

-

Decontamination: Clean the surface with a mild soap solution followed by an isopropanol wipe.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Bromo-4-nitrobenzene (Analogous Reactivity Data). Retrieved from [Link]

- Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.

Sources

Technical Guide: 1H NMR Analysis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene

Executive Summary & Structural Context[1][2][3][4][5][6][7][8][9]

1-Bromo-2-methanesulfonyl-4-nitrobenzene is a highly electron-deficient aromatic scaffold, frequently utilized as an intermediate in nucleophilic aromatic substitution (

This guide provides a definitive analysis of the

Structural Disambiguation & Numbering

To ensure accurate assignment, we define the connectivity based on the user-specified nomenclature:

-

C2: Methanesulfonyl (

, abbreviated as Ms) -

C3: Proton (H3)

-

C4: Nitro (

) -

C5: Proton (H5)

-

C6: Proton (H6)[1]

Theoretical Prediction & Electronic Effects

The chemical shifts in this molecule are governed by the additive deshielding effects of the substituents.[5] Using substituent chemical shift (SCS) additivity rules (Curphy-Morrison/Reich), we can predict the specific environment for each proton.

Electronic Environment Analysis

-

H3 (The "Sandwiched" Proton): Located between the sulfone and nitro groups. Both are strong EWGs acting via induction (-I) and resonance (-M). This proton will be the most deshielded.

-

H5: Ortho to the nitro group and meta to the sulfone. The ortho-nitro effect is the dominant deshielding factor here.

-

H6: Ortho to the bromine and para to the sulfone. While bromine is weakly deactivating, the para-sulfone group exerts a significant deshielding effect through resonance.

Predicted Chemical Shifts (CDCl )

-

Methyl Group (

): -

Aromatic Region:

8.20 – 9.00 ppm.

The H NMR Spectrum: Detailed Assignment

The following data represents the expected spectral signature in Chloroform-d (

Spectral Data Summary

| Signal | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| A | 8.90 – 9.00 | Doublet (d) | 1H | H3 (Ar-H) | |

| B | 8.45 – 8.55 | Doublet of Doublets (dd) | 1H | H5 (Ar-H) | |

| C | 8.30 – 8.40 | Doublet (d) | 1H | H6 (Ar-H) | |

| D | 3.25 – 3.35 | Singlet (s) | 3H | - | -SO |

Analysis of Coupling Patterns (J-Coupling)

-

H3 (Meta-Coupling Only): H3 has no immediate ortho neighbor (C2 has Sulfone, C4 has Nitro). It couples only with H5 across four bonds (

), resulting in a fine doublet ( -

H5 (Ortho + Meta Coupling): H5 couples strongly with its ortho neighbor H6 (

Hz) and weakly with its meta neighbor H3 ( -

H6 (Ortho Coupling Only): H6 couples primarily with H5. The meta-coupling to H4 is impossible (C4 is substituted), and para-coupling to H3 is generally negligible (

Hz). Thus, it appears as a clean doublet.

Visualization of Structural Logic[4]

The following diagrams illustrate the connectivity and the logical flow for spectral assignment.

Structural Connectivity & Coupling Network

Caption: Figure 1. Scalar coupling network and electronic deshielding vectors. Red dashed lines indicate deshielding influences; solid lines indicate J-coupling interactions.

Assignment Decision Tree

Caption: Figure 2. Step-by-step logic flow for assigning the 1H NMR signals of the target compound.

Experimental Protocol & Validation

To ensure high-fidelity data suitable for publication or regulatory submission, follow this protocol.

Sample Preparation

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% TMS as an internal reference.-

Note: If solubility is poor, use DMSO-

. Be aware that DMSO will shift aromatic signals further downfield (approx +0.1 to +0.3 ppm) and the methyl sulfone to

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. Ensure the solution is clear; filter if necessary to prevent line broadening due to particulates.

Acquisition Parameters

-

Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

-

Spectral Width: 12 ppm (to capture the downfield aromatics).

-

Relaxation Delay (D1): Set to

seconds. The aromatic protons, particularly H3 (isolated between EWGs), may have longer -

Scans: 16 to 64 scans are sufficient for this concentration.

Validation Workflow (Self-Check)

If the spectrum is ambiguous, use these criteria to validate:

-

Integration Ratio: The ratio of the methyl singlet to the total aromatic integral must be exactly 3:3 (or 1:1) .

-

Impurity Check (Oxidation State):

-

Sulfide precursor (-SMe): Methyl signal appears upfield at

ppm. -

Sulfoxide intermediate (-S(O)Me): Methyl signal appears at

ppm. -

Target Sulfone (-SO

Me): Methyl signal must be

-

-

NOESY Experiment:

-

A 1D NOE or 2D NOESY experiment is the "gold standard" for confirmation.

-

Irradiate the Methyl signal (

ppm).[6] -

Observation: You should see an NOE enhancement only at H3 . H6 is too far away. This confirms the regiochemistry of the sulfone relative to the aromatic protons.

-

References

-

Chemical Shifts of Sulfones

- Source: Hans Reich Collection, University of Wisconsin.

-

URL:[Link]

-

Coupling Constants in Substituted Benzenes

- Source: LibreTexts Chemistry. "12.4: Spin-Spin Splitting in 1H NMR Spectra."

-

URL:[Link]

-

Impurity Shifts (Solvents & Precursors)

- Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179.

-

URL:[Link]

Sources

- 1. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum [chemicalbook.com]

- 2. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

A Technical Guide to the Solubility of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methanesulfonyl-4-nitrobenzene is a highly functionalized aromatic compound with potential applications as a synthetic intermediate in medicinal chemistry and materials science.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide addresses the notable absence of publicly available quantitative solubility data for 1-Bromo-2-methanesulfonyl-4-nitrobenzene. In lieu of pre-existing data, this document provides a comprehensive theoretical framework for predicting its solubility based on its molecular structure. More critically, it offers a detailed, field-proven experimental protocol for researchers to determine the thermodynamic solubility of this compound. This guide is designed to be a self-validating system, equipping researchers with the necessary methodologies to generate reliable and reproducible solubility data.

Introduction: The Significance of Solubility in Chemical R&D

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in chemical research and development. For a compound like 1-Bromo-2-methanesulfonyl-4-nitrobenzene, which serves as a building block in the synthesis of more complex molecules, understanding its solubility profile is essential for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase is crucial for optimal reaction rates. The choice of a suitable solvent, in which all reactants are sufficiently soluble, can significantly impact yield and purity.

-

Purification: Techniques such as recrystallization are dependent on the differential solubility of the target compound and impurities in a given solvent system at various temperatures.

-

Formulation: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a key factor in developing stable and bioavailable formulations.

-

Analytical Chemistry: Accurate quantification of a compound using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy requires the preparation of standard solutions of known concentrations, which is predicated on its solubility.[2][3]

Molecular Structure and Predicted Solubility Profile

The molecular structure of 1-Bromo-2-methanesulfonyl-4-nitrobenzene provides significant clues to its likely solubility behavior. The molecule possesses several key functional groups that influence its polarity and intermolecular interactions:

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group and is highly polar.

-

Methanesulfonyl Group (-SO₂CH₃): Also a strong electron-withdrawing group, the sulfonyl functional group is polar and can act as a hydrogen bond acceptor.

-

Bromo Group (-Br): This halogen contributes to the molecular weight and has a moderate electron-withdrawing effect.

-

Benzene Ring: The aromatic ring is nonpolar and contributes to the hydrophobic character of the molecule.

Based on the principle of "like dissolves like," we can predict the general solubility of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in various classes of organic solvents.[4]

Table 1: Predicted Physicochemical Properties of 1-Bromo-2-methanesulfonyl-4-nitrobenzene and Related Isomers

| Property | 1-Bromo-2-methanesulfonyl-4-nitrobenzene (Predicted) | 4-Bromo-2-(methylsulfonyl)-1-nitrobenzene[1][5] | 1-Bromo-4-(methylsulfonyl)-2-nitrobenzene[6] |

| CAS Number | Not readily available | 1423033-81-1 | 94832-06-1 |

| Molecular Formula | C₇H₆BrNO₄S | C₇H₆BrNO₄S | C₇H₆BrNO₄S |

| Molecular Weight | 280.1 g/mol | 280.1 g/mol | 280.1 g/mol |

| Appearance | Likely a solid at room temperature | White to off-white solid | Solid |

| Predicted Polarity | High | High | High |

Given the presence of two highly polar groups (nitro and methanesulfonyl), it is anticipated that 1-Bromo-2-methanesulfonyl-4-nitrobenzene will exhibit poor solubility in nonpolar solvents like hexane and cyclohexane. Conversely, it is expected to have higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, which can effectively solvate the polar functional groups. Polar protic solvents like methanol and ethanol may also be effective, although the potential for hydrogen bonding interactions could influence the solubility in a complex manner.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the solubility of a crystalline solid is the shake-flask method, which measures the thermodynamic equilibrium solubility.[7] This section provides a detailed protocol for this procedure.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to achieve equilibrium between the dissolved and undissolved solute. At this point, the concentration of the solute in the supernatant represents the thermodynamic solubility.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the thermodynamic solubility.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-Bromo-2-methanesulfonyl-4-nitrobenzene to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., at 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

For complete removal of any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter. It is advisable to discard the first few drops of the filtrate to prevent any potential adsorption of the solute onto the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for the solubility determination or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method to determine the concentration of 1-Bromo-2-methanesulfonyl-4-nitrobenzene.

-

Analytical Methods for Quantification

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the quantification of nitroaromatic compounds.[8]

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A reversed-phase C18 column is typically used for the separation of aromatic compounds.

-

Mobile Phase: A mixture of acetonitrile or methanol and water is a common mobile phase. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Detection: The UV detector should be set to the wavelength of maximum absorbance (λmax) of 1-Bromo-2-methanesulfonyl-4-nitrobenzene. This can be determined by scanning a dilute solution of the compound with a UV-Vis spectrophotometer.

-

Calibration: A calibration curve should be prepared using standard solutions of the compound of known concentrations. The concentration of the unknown samples can then be determined by interpolating from this curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Experimentally Determined Solubility of 1-Bromo-2-methanesulfonyl-4-nitrobenzene at 25 °C (Template)

| Solvent | Polarity Index[9] | Dielectric Constant[10] | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | 1.88 | ||

| Toluene | 2.4 | 2.38 | ||

| Dichloromethane | 3.1 | 8.93 | ||

| Ethyl Acetate | 4.4 | 6.02 | ||

| Acetone | 5.1 | 20.7 | ||

| Methanol | 5.1 | 32.70 | ||

| Acetonitrile | 5.8 | 37.5 | ||

| N,N-Dimethylformamide (DMF) | 6.4 | 36.71 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | ||

| Water | 10.2 | 80.1 |

The relationship between the solubility and solvent properties can be visualized to gain further insights.

Caption: Predicted relationship between solvent polarity and solubility.

Safety Considerations

1-Bromo-2-methanesulfonyl-4-nitrobenzene and many organic solvents are hazardous. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before use. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

While specific solubility data for 1-Bromo-2-methanesulfonyl-4-nitrobenzene is not currently available in the public domain, this technical guide provides a robust framework for its experimental determination. By following the detailed shake-flask protocol and utilizing appropriate analytical techniques, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective application of this compound in organic synthesis, purification, and formulation, thereby accelerating research and development efforts in medicinal chemistry and materials science.

References

-

MySkinRecipes. (n.d.). 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Reddit. (2022, May 7). Determination of maximum solubility? Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-[(methylsulfonyl)ethynyl]-1-nitrobenzene. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene. Retrieved from [Link]

-

InTechOpen. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ConnectSci. (n.d.). Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

ResearchGate. (2006, January 3). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Aarnee International. (n.d.). M Bromo Nitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

-

Honeywell. (n.d.). Polarity Index. Retrieved from [Link]

-

Miller's Home. (n.d.). Solvent Polarity Table. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Aarnee International. (n.d.). 3-Bromo Nitrobenzene. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene [myskinrecipes.com]

- 2. connectsci.au [connectsci.au]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. chem.ws [chem.ws]

- 5. 4-bromo-2-(methylsulfonyl)-1-nitrobenzene | 1423033-81-1 [chemicalbook.com]

- 6. M Bromo Nitrobenzene at Lowest Price in Ankleshwar - Manufacturer,Supplier, Exporter,India [dhyanipharma.com]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. Polarity Index [macro.lsu.edu]

- 10. Solvent Physical Properties [people.chem.umass.edu]

Strategic Sourcing and Application Guide: 1-Bromo-2-methanesulfonyl-4-nitrobenzene

Topic: Commercial Suppliers and Technical Profile of 1-Bromo-2-methanesulfonyl-4-nitrobenzene Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists

Executive Summary

1-Bromo-2-methanesulfonyl-4-nitrobenzene (CAS: 1048916-38-6 ) is a highly specialized electrophilic scaffold used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its unique substitution pattern—featuring a bromine atom activated by an ortho-methanesulfonyl (mesyl) group and a para-nitro group—makes it an exceptionally reactive substrate for Nucleophilic Aromatic Substitution (

This guide addresses a critical procurement challenge: the prevalence of structural isomers with near-identical names. We provide a definitive sourcing strategy, quality specifications, and a mechanistic breakdown of its synthetic utility to ensure downstream experimental success.

Chemical Profile & Identity Verification

Accurate identification is paramount due to the existence of positional isomers (see Section 3).

| Attribute | Specification |

| Chemical Name | 1-Bromo-2-methanesulfonyl-4-nitrobenzene |

| Synonyms | 2-Bromo-5-nitrophenyl methyl sulfone; 1-Bromo-2-(methylsulfonyl)-4-nitrobenzene |

| CAS Number | 1048916-38-6 |

| Molecular Formula | |

| Molecular Weight | 280.10 g/mol |

| SMILES | CS(=O)(=O)C1=C(C=CC(=C1)NO2)Br |

| Physical State | Solid (Pale yellow to off-white) |

| Melting Point | 114–117 °C (Typical range) |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |

Structural Visualization

The following diagram illustrates the specific substitution pattern and the electronic effects governing its reactivity.

Figure 1: Structural analysis showing the cooperative activation of the C-1 position by electron-withdrawing groups.

Critical Sourcing Intelligence: The Isomer Trap

A common pitfall in sourcing this compound is confusing it with its isomer, 2-Bromo-1-methanesulfonyl-4-nitrobenzene (CAS: 180297-54-5). While chemically similar, they yield completely different scaffolds upon reaction.

| Feature | Target Compound | Common Imposter (Isomer) |

| CAS | 1048916-38-6 | 180297-54-5 |

| Structure | Br at C1, | |

| Nucleophile displaces Bromine | Nucleophile displaces Sulfone (or Br at C2) | |

| Product | 2-Methanesulfonyl-4-nitro-aniline deriv. | 2-Bromo-4-nitro-aniline deriv. |

Procurement Directive: Always verify the structure using the CAS number and SMILES string. Do not rely solely on chemical names, as nomenclature variations (e.g., naming priority of Sulfone vs. Bromide) often lead to vendor catalog errors.

Supplier Landscape & Quality Criteria

This compound is typically available from specialized building block suppliers rather than general catalog houses.

Tier 1: Primary Commercial Sources

These suppliers consistently list the correct isomer with verified purity data.

-

Enamine:

-

Catalog ID: EN300-96962

-

Reliability: High. Known for in-house synthesis and accurate structural assignment.

-

Typical Purity: >95% (NMR/LCMS)

-

-

Combi-Blocks:

-

Fluorochem:

-

Catalog ID: F478775

-

Region: Excellent for UK/EU logistics.

-

-

BOC Sciences / MolCore:

-

Suitable for bulk inquiries (>10g), though lead times may vary.

-

Quality Control (QC) Checklist

Upon receipt, the following analytical validation is recommended:

-

1H NMR (DMSO-d6): Verify three aromatic protons. The splitting pattern must confirm the 1,2,4-substitution (one doublet, one doublet of doublets, one meta-coupled doublet).

-

LC-MS: Confirm Molecular Ion

(Br isotope pattern 1:1). -

Purity: Minimum 95% by HPLC area is required for clean

reactions to avoid purification difficulties of side-products.

Synthetic Utility & Mechanism

The strategic value of 1-Bromo-2-methanesulfonyl-4-nitrobenzene lies in its "doubly activated" electrophilic nature.

Primary Workflow: Nucleophilic Aromatic Substitution ( )

The bromine atom at C-1 is activated by the ortho-methanesulfonyl group and the para-nitro group. This cooperative electron-withdrawing effect lowers the energy of the Meisenheimer complex, facilitating rapid displacement by amines, thiols, or alkoxides.

Why use this scaffold? Unlike simple fluoro-nitrobenzenes, the methanesulfonyl group provides a synthetic handle that can be retained (for polarity/H-bonding) or further modified. It is particularly useful in fragment-based drug discovery (FBDD) for targeting cysteine residues or inducing specific conformational constraints.

Figure 2: Reaction pathway for the displacement of bromine. The presence of the sulfone at C-2 is critical for stabilizing the transition state.

Handling & Safety Protocols

Hazard Classification (GHS):

-

Acute Toxicity: Category 3 (Oral, Dermal, Inhalation).

-

Signal Word: DANGER.

-

Hazard Statements: H301 + H311 + H331 (Toxic if swallowed, in contact with skin, or inhaled).

Operational Safety:

-

Containment: Handle only inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the sulfone is relatively stable.

-

Waste: Dispose of as halogenated organic waste.

References

-

Enamine Store. Product EN300-96962: 1-bromo-2-methanesulfonyl-4-nitrobenzene. Retrieved from

-

ChemicalBook. CAS 1048916-38-6 Entry & Suppliers. Retrieved from

- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for similar sulfone scaffolds. (General reference for SnAr reactivity of o-sulfonyl haloarenes).

-

Echemi. Safety Data Sheet: 1-bromo-4-methylsulfonyl-2-nitrobenzene (Isomer/Analog Data). Retrieved from

Sources

Methodological & Application

The Synthetic Versatility of 1-Bromo-2-methanesulfonyl-4-nitrobenzene: A Gateway to Complex Molecules in Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Powerful Synthetic Building Block

In the landscape of modern organic synthesis, the strategic design of molecular frameworks with tailored reactivity is paramount. 1-Bromo-2-methanesulfonyl-4-nitrobenzene emerges as a highly versatile and reactive building block, particularly valuable in the synthesis of complex aromatic compounds for the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic core, featuring a bromo leaving group and two potent electron-withdrawing groups—a methanesulfonyl and a nitro group—renders the molecule exceptionally susceptible to a range of chemical transformations.

The synergistic electron-withdrawing effects of the sulfonyl and nitro groups, positioned ortho and para to the bromine atom respectively, dramatically activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile introduction of a wide array of nucleophiles under mild conditions. Furthermore, the presence of the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. This dual reactivity profile makes 1-Bromo-2-methanesulfonyl-4-nitrobenzene a coveted intermediate in the construction of intricate molecular architectures, including the scaffolds of numerous kinase inhibitors and other biologically active molecules.

This technical guide provides an in-depth exploration of the applications of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in organic synthesis. It is designed to equip researchers and drug development professionals with a comprehensive understanding of its reactivity, detailed experimental protocols for its key transformations, and insights into its role in the synthesis of medicinally relevant compounds.

Core Reactivity Principles: An Electron-Deficient Aromatic System

The exceptional utility of 1-Bromo-2-methanesulfonyl-4-nitrobenzene stems from the powerful electron-withdrawing nature of the methanesulfonyl (-SO₂CH₃) and nitro (-NO₂) groups. These groups synergistically deplete the electron density of the benzene ring, creating a highly electrophilic aromatic system.

Key Features Influencing Reactivity:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The ortho-methanesulfonyl and para-nitro groups strongly stabilize the negatively charged intermediate (the Meisenheimer complex) formed during nucleophilic attack. This stabilization significantly lowers the activation energy of the reaction, making the displacement of the bromide a facile process.

-

Regioselectivity: The positions of the activating groups direct nucleophilic attack to the carbon atom bearing the bromine. The negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of both the nitro and sulfonyl groups, providing substantial resonance stabilization.

-

Amenability to Cross-Coupling Reactions: The carbon-bromine bond serves as a versatile reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and the introduction of diverse functional groups.

Application in the Synthesis of Bioactive Molecules

The unique reactivity profile of 1-Bromo-2-methanesulfonyl-4-nitrobenzene has been harnessed in the synthesis of a variety of biologically active compounds, most notably in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Case Study: Intermediate in the Synthesis of Kinase Inhibitors

1-Bromo-2-methanesulfonyl-4-nitrobenzene is a key starting material in the synthesis of a variety of kinase inhibitors. Its ability to undergo sequential nucleophilic aromatic substitution and cross-coupling reactions allows for the efficient construction of the complex heterocyclic systems often found in these drug candidates.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene and its subsequent application in key synthetic transformations.

Protocol 1: Synthesis of 1-Bromo-2-methanesulfonyl-4-nitrobenzene

This protocol describes a two-step synthesis starting from 1-bromo-2-fluoro-4-nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Bromo-2-fluoro-4-nitrobenzene | 220.00 | 50.0 g | 0.227 |

| Sodium thiomethoxide | 70.09 | 17.5 g | 0.250 |

| N,N-Dimethylformamide (DMF) | - | 250 mL | - |

| Water | - | As needed | - |

| Brine | - | As needed | - |

| Sodium sulfate (anhydrous) | - | As needed | - |

Procedure:

-

To a solution of 1-bromo-2-fluoro-4-nitrobenzene (50.0 g, 0.227 mol) in DMF (250 mL) cooled to 0-5 °C, add sodium thiomethoxide (17.5 g, 0.250 mol) portion-wise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-water (1 L) and stir for 30 minutes.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 1-bromo-2-(methylthio)-4-nitrobenzene as a yellow solid.

Step 2: Oxidation to 1-Bromo-2-methanesulfonyl-4-nitrobenzene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Bromo-2-(methylthio)-4-nitrobenzene | 248.11 | 50.0 g | 0.201 |

| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 100 g | ~0.446 |

| Dichloromethane (DCM) | - | 500 mL | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Water | - | As needed | - |

| Brine | - | As needed | - |

| Sodium sulfate (anhydrous) | - | As needed | - |

Procedure:

-

To a solution of 1-bromo-2-(methylthio)-4-nitrobenzene (50.0 g, 0.201 mol) in DCM (500 mL) at 0 °C, add m-CPBA (~77%, 100 g, ~0.446 mol) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and filter to remove the m-chlorobenzoic acid byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-2-methanesulfonyl-4-nitrobenzene as a solid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative

This protocol exemplifies the high reactivity of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in an SNAr reaction, a key step in the synthesis of many kinase inhibitors.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (Example) | Moles (Example) |

| 1-Bromo-2-methanesulfonyl-4-nitrobenzene | 280.10 | 1.0 g | 3.57 mmol |

| Aniline derivative | Varies | 1.1 eq | 3.93 mmol |

| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 eq | 7.14 mmol |

| Dimethyl sulfoxide (DMSO) | - | 10 mL | - |

| Water | - | As needed | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | As needed | - |

| Sodium sulfate (anhydrous) | - | As needed | - |

Procedure:

-

To a solution of 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 g, 3.57 mmol) in DMSO (10 mL) are added the aniline derivative (3.93 mmol) and DIPEA (7.14 mmol).

-

Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-methanesulfonyl-4-nitroaniline.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMSO or DMF is chosen to solubilize the reactants and to accelerate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

-

Base: A non-nucleophilic organic base such as DIPEA is used to neutralize the HBr formed during the reaction without competing with the aniline nucleophile.

-

Temperature: Elevated temperatures are often employed to ensure a reasonable reaction rate, although the high reactivity of the substrate may allow for lower temperatures in some cases.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This representative protocol illustrates the utility of 1-Bromo-2-methanesulfonyl-4-nitrobenzene in forming C-C bonds, a cornerstone of modern drug synthesis.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (Example) | Moles (Example) |

| 1-Bromo-2-methanesulfonyl-4-nitrobenzene | 280.10 | 1.0 g | 3.57 mmol |

| Arylboronic acid | Varies | 1.2 eq | 4.28 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 eq | 0.18 mmol |

| Potassium carbonate | 138.21 | 3.0 eq | 10.71 mmol |

| 1,4-Dioxane | - | 15 mL | - |

| Water | - | 5 mL | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | As needed | - |

| Sodium sulfate (anhydrous) | - | As needed | - |

Procedure:

-

In a reaction vessel, combine 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 g, 3.57 mmol), the arylboronic acid (4.28 mmol), and potassium carbonate (10.71 mmol).

-

Add 1,4-dioxane (15 mL) and water (5 mL).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.18 mmol), and heat the mixture to 90-100 °C under an inert atmosphere.

-

Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. Various phosphine ligands can be used to tune the reactivity and stability of the catalyst.

-